4-Bromo-2,3,6-trifluoroanisole
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Overview
Description
4-Bromo-2,3,6-trifluoroanisole is an organic compound with the molecular formula C7H3BrF3O It is a derivative of anisole, where the hydrogen atoms on the benzene ring are replaced by bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,3,6-trifluoroanisole can be synthesized through several methods. One common approach involves the bromination of 2,3,6-trifluoroanisole using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,6-trifluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2,3,6-trifluoroanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,6-trifluoroanisole depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar in structure but lacks the trifluoro groups, leading to different chemical properties and reactivity.
3-Bromo-4-(trifluoromethoxy)benzamide: Contains a trifluoromethoxy group and an amide group, offering different reactivity and applications.
Uniqueness
4-Bromo-2,3,6-trifluoroanisole is unique due to the presence of both bromine and trifluoro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
13332-25-7 |
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Molecular Formula |
C7H4BrF3O |
Molecular Weight |
241.00 g/mol |
IUPAC Name |
1-bromo-2,3,5-trifluoro-4-methoxybenzene |
InChI |
InChI=1S/C7H4BrF3O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3 |
InChI Key |
BDWNSULXTJREEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1F)Br)F)F |
Origin of Product |
United States |
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